(5,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine
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Overview
Description
(5,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is a heterocyclic compound that features an imidazo[4,5-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst to form the imidazo[4,5-b]pyridine core. Subsequent methylation and amination steps yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(5,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding imidazo[4,5-b]pyridine N-oxides.
Reduction: Formation of reduced imidazo[4,5-b]pyridine derivatives.
Substitution: Formation of N-substituted imidazo[4,5-b]pyridine derivatives.
Scientific Research Applications
(5,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of (5,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. These interactions can lead to various biological effects, including antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine: A nonpeptidic angiotensin II receptor antagonist.
1,3-Dimethyl-5-nitro-2,3-dihydro-1H-imidazo[4,5-b]pyridine: Known for its antimicrobial properties
Uniqueness
(5,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H12N4 |
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Molecular Weight |
176.22 g/mol |
IUPAC Name |
(5,7-dimethyl-1H-imidazo[4,5-b]pyridin-2-yl)methanamine |
InChI |
InChI=1S/C9H12N4/c1-5-3-6(2)11-9-8(5)12-7(4-10)13-9/h3H,4,10H2,1-2H3,(H,11,12,13) |
InChI Key |
GTVNQJYLQFICAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1NC(=N2)CN)C |
Origin of Product |
United States |
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